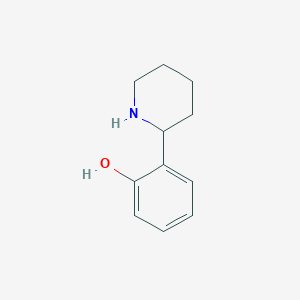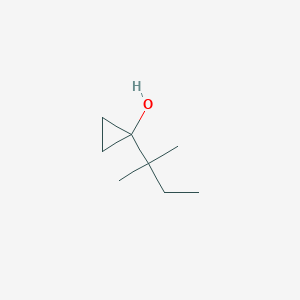
1-(Tert-pentyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-pentyl)cyclopropan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound features a cyclopropane ring substituted with a tert-pentyl group and a hydroxyl group, making it a cyclopropanol derivative. The molecular formula of this compound is C8H16O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tert-pentyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the reaction of tert-pentylmagnesium bromide with cyclopropanone. This Grignard reaction yields the desired cyclopropanol derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing tert-pentyl halides and cyclopropanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-pentyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(Tert-pentyl)cyclopropan-1-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Tert-pentyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Cyclopropanol: A simpler cyclopropane derivative with a hydroxyl group.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group
Uniqueness: 1-(Tert-pentyl)cyclopropan-1-ol is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on cyclopropane chemistry and its interactions with biological systems .
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
1-(2-methylbutan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2,3)8(9)5-6-8/h9H,4-6H2,1-3H3 |
Clave InChI |
ZJOPRLJTZRRKNA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


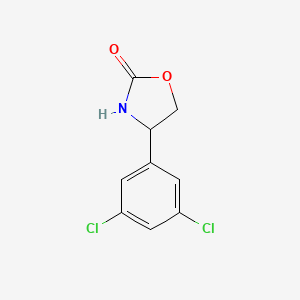
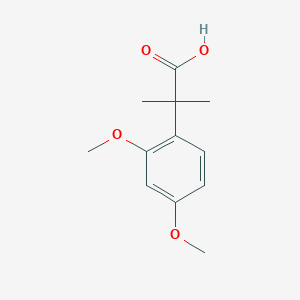
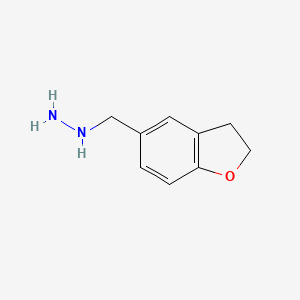

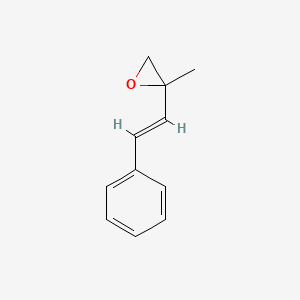

![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)


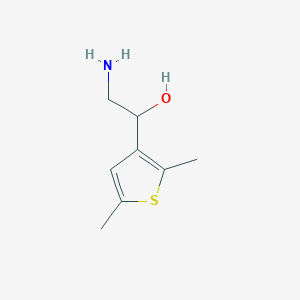
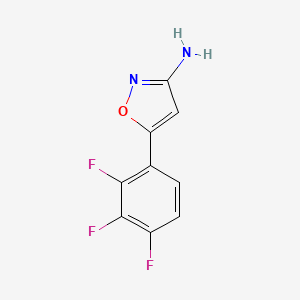
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

